Trifluoromethyl(2-(1-naphthyl)ethyl) ketone
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Overview
Description
Trifluoromethyl(2-(1-naphthyl)ethyl) ketone is a compound characterized by the presence of a trifluoromethyl group attached to a ketone functional group, with a 2-(1-naphthyl)ethyl substituent. This compound is part of the broader class of trifluoromethyl ketones, which are known for their unique chemical properties and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of aldehydes using reagents such as (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . Another approach involves the use of fluoroarenes to mediate the trifluoromethylation of carboxylic acids, generating the trifluoromethyl anion in situ .
Industrial Production Methods: Industrial production of trifluoromethyl ketones often employs continuous flow processes to enhance efficiency and yield. For example, the selective acylation of organomagnesium reagents with commercially available esters under continuous flow conditions can produce trifluoromethyl ketones in good yields .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl(2-(1-naphthyl)ethyl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trifluoromethyl(2-(1-naphthyl)ethyl) ketone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which trifluoromethyl(2-(1-naphthyl)ethyl) ketone exerts its effects often involves the interaction with specific molecular targets, such as enzymes. The trifluoromethyl group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition of enzyme activity . This interaction can disrupt normal biochemical pathways, making the compound a potent inhibitor in various biological processes.
Comparison with Similar Compounds
- Trifluoromethylphenyl ketone
- Trifluoromethylbenzyl ketone
- Trifluoromethylcyclohexyl ketone
Comparison: Trifluoromethyl(2-(1-naphthyl)ethyl) ketone is unique due to the presence of the 2-(1-naphthyl)ethyl substituent, which imparts distinct steric and electronic properties compared to other trifluoromethyl ketones. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H11F3O |
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Molecular Weight |
252.23 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-naphthalen-1-ylbutan-2-one |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13(18)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI Key |
KZHCFCQCMRATBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)C(F)(F)F |
Origin of Product |
United States |
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